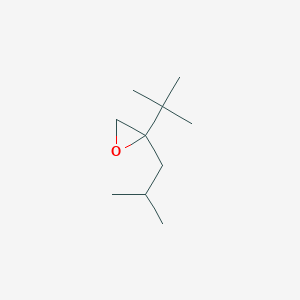

2-Tert-butyl-2-(2-methylpropyl)oxirane

Description

2-Tert-butyl-2-(2-methylpropyl)oxirane is a substituted epoxide characterized by a strained three-membered oxirane ring with two bulky alkyl groups: a tert-butyl group and a 2-methylpropyl (isobutyl) group. This steric hindrance significantly impacts its chemical reactivity, solubility, and stability. For example, oxirane intermediates are often prepared by reacting chloromethyl oxiranes with alcohols or amines under controlled conditions . The tert-butyl group enhances hydrophobicity, increasing the compound’s logP (octanol-water partition coefficient) compared to less substituted analogs, which influences its environmental persistence and bioavailability .

Propriétés

IUPAC Name |

2-tert-butyl-2-(2-methylpropyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)6-10(7-11-10)9(3,4)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBSPFDJEIJFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CO1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2-(2-methylpropyl)oxirane can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with an oxidizing agent like m-chloroperbenzoic acid to form the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Tert-butyl-2-(2-methylpropyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction reactions can convert the oxirane ring into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be employed under basic conditions.

Major Products Formed

Oxidation: Diols are the major products formed from oxidation reactions.

Reduction: Alcohols are the primary products of reduction reactions.

Substitution: Substituted oxiranes or alcohols are formed depending on the nucleophile used.

Applications De Recherche Scientifique

2-Tert-butyl-2-(2-methylpropyl)oxirane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used to study the effects of oxiranes on biological systems, including their interactions with enzymes and proteins.

Medicine: Research on the potential therapeutic applications of oxiranes, such as their use in drug development, is ongoing.

Industry: In the industrial sector, this compound is used in the production of polymers and as a reactive intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of 2-Tert-butyl-2-(2-methylpropyl)oxirane involves the opening of the oxirane ring, which is highly strained. This ring-opening can occur through nucleophilic attack, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile interacting with the compound.

Comparaison Avec Des Composés Similaires

Structural Comparison

The structural uniqueness of 2-tert-butyl-2-(2-methylpropyl)oxirane lies in its dual bulky substituents. Key analogs and their structural differences are summarized below:

*Estimated LogP values based on group contribution methods.

Key Observations :

- Bulky substituents (e.g., tert-butyl) increase molecular weight and hydrophobicity, as seen in the higher LogP of this compound compared to 2-(2-methylpropyl)oxirane.

- Replacing oxygen with sulfur (thiirane analog) reduces polarity, increasing LogP and altering reactivity .

Reactivity and Chemical Behavior

The steric and electronic effects of substituents dictate reactivity:

- Nucleophilic Ring-Opening : In unsymmetrical epoxides like 3-methyl-2-(2-methylpropyl)oxirane, nucleophilic attack occurs at both carbons, yielding regioisomeric products (e.g., cyanide attack produces two nitriles) . However, the tert-butyl group in this compound likely directs nucleophiles toward the less hindered carbon, improving regioselectivity.

- Synthesis : Analogous compounds (e.g., 2-(chloromethyl)oxirane derivatives) are synthesized via reactions with amines or alcohols, often requiring prolonged heating (e.g., 72 hours at ambient temperature) .

- Stability : Bulky substituents stabilize the oxirane ring against thermal degradation but may reduce solubility in polar solvents .

Physical and Chemical Properties

- Lipophilicity: The tert-butyl group increases lipophilicity, making the compound more soluble in organic solvents than its non-branched analogs. This property is critical for applications in agrochemical formulations, where hydrophobicity enhances membrane permeability .

- Thermal Stability : Steric hindrance from branched alkyl groups may delay ring-opening reactions, as observed in structurally similar epoxides requiring elevated temperatures for polymerization .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize 2-tert-butyl-2-(2-methylpropyl)oxirane with high stereochemical purity?

- Methodological Answer : Utilize epoxidation strategies with tert-butyl and 2-methylpropyl substituents, employing Sharpless or Corey-Chaykovsky conditions. Monitor reaction progress via GC-MS or HPLC to optimize stereoselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric excess. Characterize products using H/C NMR and polarimetry to confirm stereochemistry .

Q. What techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy or H NMR to track epoxide ring-opening reactions. Buffer solutions at pH 3–11 and temperatures of 25–80°C can assess hydrolytic stability. Compare activation energies (Arrhenius plots) to identify degradation pathways. For surface interactions, apply TGA-DSC to evaluate thermal decomposition thresholds .

Q. How can researchers resolve contradictions in reported reactivity data for epoxide ring-opening reactions with nucleophiles?

- Methodological Answer : Systematically vary nucleophile strength (e.g., amines vs. thiols) and solvent polarity (DMF vs. THF) to identify steric/electronic effects from the bulky tert-butyl group. Use kinetic isotope effects or computational DFT studies to elucidate mechanistic discrepancies. Cross-reference with analogous oxirane derivatives (e.g., 2-phenyl-thiirane) to validate trends .

Advanced Research Questions

Q. What advanced computational methods are suitable for modeling the steric effects of this compound in catalytic systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to analyze steric hindrance in transition states. Pair with QM/MM calculations to study electronic interactions in asymmetric catalysis. Validate models against experimental enantioselectivity data from chiral HPLC or X-ray crystallography .

Q. How can microspectroscopic imaging techniques elucidate surface adsorption behavior of this compound on indoor materials?

- Methodological Answer : Use atomic force microscopy (AFM) or ToF-SIMS to map adsorption on silica, cellulose, or polymer surfaces. Compare with FTIR-ATR data to identify hydrogen-bonding interactions. Quantify surface coverage via Langmuir isotherm models and correlate with indoor air quality parameters (e.g., VOC emissions) .

Q. What strategies address challenges in synthesizing isotopically labeled derivatives of this compound for metabolic tracing studies?

- Methodological Answer : Introduce C or H isotopes at the oxirane ring or tert-butyl group via labeled precursors (e.g., C-ethylene oxide). Optimize reaction conditions to minimize isotopic scrambling. Validate labeling efficiency using mass spectrometry (HRMS) and isotope-encoded NMR techniques .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Perform OECD 301F biodegradability tests under aerobic/anaerobic conditions. Compare half-lives (t) across studies using meta-analysis tools (e.g., RevMan), accounting for variables like microbial consortia and dissolved organic carbon. Use LC-MS/MS to detect transformation products and refine degradation pathways .

Q. What statistical approaches are recommended for validating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Apply multivariate regression (PLS or PCA) to correlate substituent effects (Hammett σ, Taft steric parameters) with biological/toxicological endpoints. Validate models via leave-one-out cross-validation and external test sets. Use cheminformatics platforms (e.g., MOE, Schrödinger) to generate 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.